4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine involves several steps. One common synthetic route includes the reaction of benzylamine with pyrimidine derivatives under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve catalysts to facilitate the process. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like DMSO, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or proteins . In antitrypanosomal applications, it may interfere with the metabolic pathways of the parasite, leading to its death .
Comparison with Similar Compounds
4-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine can be compared with other similar compounds, such as:
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: This compound has a similar structure but differs in the position of the amino group.
O6-(4-aminomethylbenzyl)cytosine: Another related compound with similar applications in biological labeling and drug development.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields.
Properties
Molecular Formula |
C12H14N4O |
---|---|
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-5-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)7-17-12-11(14)6-15-8-16-12/h1-4,6,8H,5,7,13-14H2 |
InChI Key |
LAZXDRLUTGKZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=NC=NC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.